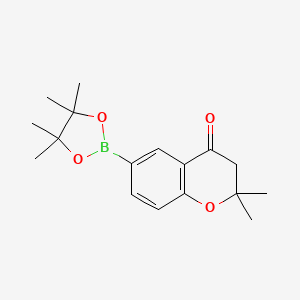

2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a chromanone core structure with a boronic ester group attached to it. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a benzylic C-H bond in the presence of a boron reagent such as pinacolborane. The reaction conditions often include a palladium catalyst, a base, and a solvent like toluene or THF (tetrahydrofuran) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The chromanone core can be reduced to form the corresponding alcohol.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound lies in its utility as a reagent in organic synthesis. It serves as a versatile building block in the synthesis of more complex molecules. The presence of the boron atom allows for participation in various reactions such as:

- Cross-Coupling Reactions : The compound can be utilized in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds. This is particularly useful in synthesizing biaryl compounds and other complex organic structures .

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activity. The chroman core is known for its presence in various biologically active compounds. Some specific applications include:

- Antiparasitic Agents : Recent studies have explored the synthesis of new antiparasitic compounds based on the chroman framework. The incorporation of boron-containing moieties enhances the biological activity and selectivity of these compounds against parasitic infections .

Material Science

The unique structural features of 2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one also make it suitable for applications in material science:

- Polymer Chemistry : The compound can be employed as a monomer or additive in polymer synthesis to impart specific properties such as increased thermal stability or enhanced mechanical strength .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of using this compound in the synthesis of biaryl compounds via Suzuki coupling reactions. The results indicated high yields and selectivity when employing this compound as a boronate precursor .

Case Study 2: Antiparasitic Activity

In a series of experiments aimed at developing new antiparasitic agents, researchers synthesized various derivatives of this compound. The biological assays revealed that certain derivatives exhibited significant activity against Leishmania species, suggesting potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The chromanone core may also interact with biological targets, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Uniqueness

2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is unique due to its chromanone core structure combined with a boronic ester group. This combination imparts distinct chemical properties, making it versatile in various synthetic and research applications. The presence of the boronic ester group allows for efficient participation in coupling reactions, while the chromanone core provides additional functionalization possibilities.

Biological Activity

2,2-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in cancer research and other therapeutic areas.

- Molecular Formula : C19H29BN2O3

- Molecular Weight : 344.26 g/mol

- CAS Number : 1222533-83-6

The compound features a chroman backbone substituted with a dioxaborolane moiety, which is known for its role in enhancing the biological activity of various drug candidates.

Anticancer Properties

Recent studies have demonstrated that derivatives of 2,2-Dimethyl-chroman exhibit promising anticancer activity. Notably, compounds synthesized from this base structure have shown significant antiproliferative effects against both estrogen receptor-positive (ER+) and negative (ER-) breast cancer cell lines.

Key Findings:

- Cell Lines Tested : MCF-7 (ER+) and MDA-MB-231 (ER-)

- IC50 Values : Compounds exhibited IC50 values ranging from 8.5 to 25.0 µM, indicating effective inhibition of cell growth.

- Mechanism of Action : The antiproliferative activity was linked to the induction of apoptosis in cancer cells. In-silico docking studies suggested a strong affinity for estrogen receptors α and β, further supporting their potential as therapeutic agents in hormone-related cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the dioxaborolane group is critical for enhancing interaction with biological targets. Variations in substitution patterns on the chroman ring significantly affect potency and selectivity towards cancer cell lines.

| Compound | Structure | IC50 (µM) | Cell Line |

|---|---|---|---|

| 19a | Structure | 15.0 | MCF-7 |

| 19b | Structure | 10.5 | MDA-MB-231 |

| 22a | Structure | 8.5 | MCF-7 |

| 22c | Structure | 25.0 | MDA-MB-231 |

Note: The structures are illustrative; actual structures should be referenced from chemical databases.

Other Biological Activities

In addition to anticancer properties, compounds related to this compound have been explored for:

- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against Gram-positive bacteria.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects in models of neurodegenerative diseases.

Case Study 1: Antiproliferative Activity in Breast Cancer Models

In a controlled study involving MCF-7 and MDA-MB-231 cells, several synthesized analogs were tested for their ability to inhibit cell proliferation. The study found that specific modifications to the dioxaborolane group enhanced the compounds' efficacy against both cell lines. Notably, compound 22a displayed the highest potency with an IC50 of 8.5 µM against MCF-7 cells .

Case Study 2: In-Silico Docking Studies

In-silico studies were conducted to predict the binding affinities of synthesized compounds to estrogen receptors. These studies revealed that modifications to the chroman structure could significantly alter binding interactions, which correlated with observed biological activities in vitro. This approach aids in rational drug design by identifying promising candidates for further development.

Q & A

Q. Basic: What are the standard synthetic routes for preparing 2,2-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one?

Methodology :

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or borylation reactions . For example, a boronate ester intermediate can be generated using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronating agent like bis(pinacolato)diboron (B₂pin₂). Key steps include:

Halogenation : Introduce a halogen (e.g., Br or I) at the 6-position of the chroman-4-one scaffold.

Borylation : React the halogenated intermediate with B₂pin₂ under inert atmosphere (N₂/Ar) at 80–100°C for 12–24 hours .

Work-up : Purify via column chromatography (hexane/ethyl acetate) and confirm purity using HPLC or TLC.

Critical Parameters :

- Catalyst loading (1–5 mol% Pd).

- Solvent choice (e.g., THF, DMF, or dioxane).

- Base selection (e.g., KOAc, K₂CO₃) to stabilize intermediates.

Q. Basic: How is the structure of this boronate ester validated in academic research?

Methodology :

Combined spectroscopic and analytical techniques are employed:

- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.5–8.0 ppm) and quaternary carbons adjacent to boron.

- ¹¹B NMR : A singlet at δ ~30 ppm confirms the boronate ester .

- HRMS : Match the molecular ion peak (e.g., [M+Na]⁺) to theoretical values (e.g., C₂₂H₃₁BO₄ requires m/z 378.227) .

- X-ray crystallography (if crystalline): Resolve bond lengths and angles using software like SHELXL or OLEX2 .

Example Data :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹¹B NMR (CDCl₃) | δ 32.4 ppm (singlet, pinacol-B) | |

| HRMS (ESI) | m/z 403.2994 [M+Na]⁺ (observed) |

Q. Advanced: How does steric hindrance from the chroman-4-one scaffold influence cross-coupling reactivity?

Methodology :

The 2,2-dimethyl groups on the chroman ring create steric bulk, which can:

Slow transmetalation : Use kinetic studies (e.g., monitoring reaction progress via ¹H NMR) to compare rates with less hindered analogs.

Require tailored catalysts : Bulky ligands (e.g., SPhos, XPhos) improve efficiency by reducing steric clashes .

Impact yields : Optimize reaction time (e.g., 24–48 hours) and temperature (80–100°C) to compensate for reduced reactivity.

Case Study :

In Suzuki couplings, electron-deficient aryl halides paired with this boronate show 60–75% yields under standard conditions, while electron-rich partners may require microwave-assisted heating or photoredox activation .

Q. Advanced: What strategies resolve contradictory NMR data for boron-containing intermediates?

Methodology :

Discrepancies (e.g., missing α-B-carbon signals in ¹³C NMR) arise due to quadrupolar relaxation of boron. Solutions include:

Low-temperature NMR : Acquire spectra at –40°C to slow molecular motion and sharpen signals .

Alternative nuclei : Use ¹¹B NMR or 19F NMR (if fluorine is present) for unambiguous assignment.

Complementary techniques : Pair NMR with IR (B-O stretches at ~1350 cm⁻¹) or X-ray analysis .

Q. Advanced: How is this compound utilized in organic electronics or materials science?

Methodology :

The boronate group enables π-conjugation extension in optoelectronic materials. Applications include:

OLED emitters : Incorporate into carbazole/phenoxazine donors via cross-coupling to enhance charge transport. Example:

- Synthesize 9-octyl-6-(pinacolboronyl)carbazole-3-carbaldehyde via sequential alkylation, bromination, and borylation .

Polymer precursors : Use in step-growth polymerizations to create conjugated polymers for organic photovoltaics .

Key Considerations :

- Purify intermediates to >99% for device fabrication.

- Optimize solubility using alkyl chains (e.g., octyl groups) .

Q. Advanced: What computational methods support mechanistic studies of its reactivity?

Methodology :

- DFT calculations : Model transition states (e.g., Borylation via Pd(0)/Pd(II) cycles) using Gaussian or ORCA.

- Molecular docking : Predict binding in catalytic systems (e.g., Pd-ligand interactions) .

- Crystal structure prediction : Use Mercury or PLATON to analyze packing effects on reactivity .

Example Workflow :

Optimize geometry at B3LYP/6-31G(d).

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Q. Basic: What are the stability and storage protocols for this compound?

Methodology :

- Stability : Susceptible to hydrolysis; store under inert gas (Ar) at –20°C.

- Handling : Use gloveboxes for air-sensitive steps.

- Degradation tests : Monitor via ¹H NMR for boronate-to-boronic acid conversion (δ 7–9 ppm broad peak) .

Q. Advanced: How is this boronate ester employed in radical-polar crossover reactions?

Methodology :

The compound participates in radical borylation under blue light (450 nm) with Ir(ppy)₃ as a photocatalyst:

Radical initiation : Generate aryl radicals via HAT (hydrogen atom transfer) from thiols.

Boron trapping : Radicals add to the boronate, followed by polar termination (e.g., protonation or electrophilic quenching) .

Optimization Tips :

- Use DMSO as a co-solvent to stabilize radicals.

- Control reaction time to prevent over-borylation.

Properties

Molecular Formula |

C17H23BO4 |

|---|---|

Molecular Weight |

302.2 g/mol |

IUPAC Name |

2,2-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-chromen-4-one |

InChI |

InChI=1S/C17H23BO4/c1-15(2)10-13(19)12-9-11(7-8-14(12)20-15)18-21-16(3,4)17(5,6)22-18/h7-9H,10H2,1-6H3 |

InChI Key |

UOOOTVROMDIGME-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CC3=O)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.